molecular formula C18H24N2O2S2 B3010812 4-methyl-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzenesulfonamide CAS No. 953140-82-4

4-methyl-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzenesulfonamide

Cat. No. B3010812
CAS RN: 953140-82-4
M. Wt: 364.52
InChI Key: DHSLDCOAITVRKG-UHFFFAOYSA-N
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Description

4-methyl-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzenesulfonamide is a chemical compound that belongs to the class of sulfonamides. It has gained significant attention in the scientific community due to its potential use as a therapeutic agent for various diseases.

Scientific Research Applications

  • Phospholipase A2 Inhibitors : Oinuma et al. (1991) synthesized a series of substituted benzenesulfonamides, which included derivatives similar to the compound . These compounds demonstrated potent inhibitory effects on membrane-bound phospholipase A2, indicating potential applications in reducing myocardial infarction size (Oinuma et al., 1991).

  • CCR5 Antagonists in HIV Prevention : Cheng De-ju (2015) explored derivatives of methylbenzenesulfonamide, including compounds structurally related to 4-methyl-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzenesulfonamide, for their potential as CCR5 antagonists in preventing HIV-1 infection (Cheng De-ju, 2015).

  • Carbonic Anhydrase Inhibitors : Alafeefy et al. (2015) investigated benzenesulfonamides incorporating various moieties as inhibitors of human carbonic anhydrases. This study provides insights into the compound's potential application in targeting specific isoforms of carbonic anhydrases associated with diseases (Alafeefy et al., 2015).

  • Water Soluble Sulfonamides for Intraocular Pressure : Casini et al. (2002) synthesized a series of sulfonamides showing strong affinities towards carbonic anhydrase isozymes, with potential applications in lowering intraocular pressure in conditions like glaucoma (Casini et al., 2002).

  • Anti-Inflammatory, Analgesic, and Anticancer Properties : Küçükgüzel et al. (2013) synthesized a series of N-(3-substituted aryl/alkyl-4-oxo-1,3-thiazolidin-2-ylidene)-4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamides, which demonstrated anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities (Küçükgüzel et al., 2013).

  • Photodynamic Therapy in Cancer Treatment : Pişkin et al. (2020) studied the synthesis of zinc phthalocyanine substituted with new benzenesulfonamide derivative groups, demonstrating potential in photodynamic therapy for cancer treatment (Pişkin et al., 2020).

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. Piperidone derivatives have been found to have a wide range of bioactivities, including anti-HIV, 5α-reductase inhibitors, CARM1 inhibitors, anti-inflammatory, anti-proliferative, antioxidant, and antimicrobial activities .

Future Directions

Future research could focus on further elucidating the properties and potential applications of this compound. Given the wide range of activities observed for similar compounds, it could be of interest in the development of new pharmaceuticals .

properties

IUPAC Name

4-methyl-N-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O2S2/c1-15-4-6-18(7-5-15)24(21,22)19-13-16-8-10-20(11-9-16)14-17-3-2-12-23-17/h2-7,12,16,19H,8-11,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHSLDCOAITVRKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCC2CCN(CC2)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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